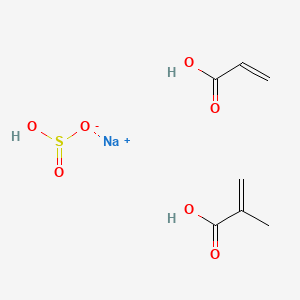
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo(82222,526,9)octadeca-1,5,9-triene is a complex organic compound with the molecular formula C18H24 It is characterized by a unique tetracyclic structure, which includes multiple fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygen-containing derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the addition of hydrogen atoms to the molecule.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic systems and to develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It may be used in the development of advanced materials with specific mechanical or electronic properties.
Wirkmechanismus
The mechanism by which Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene exerts its effects is largely dependent on its interactions with other molecules. Its rigid, polycyclic structure allows it to fit into specific molecular targets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-diene
- Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-tetraene
Uniqueness
Tetracyclo(8.2.2.22,5.26,9)octadeca-1,5,9-triene is unique due to its specific arrangement of fused rings and the presence of three double bonds. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
91266-48-7 |
|---|---|
Molekularformel |
C18H24 |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
tetracyclo[8.2.2.22,5.26,9]octadeca-1,5,9-triene |
InChI |
InChI=1S/C18H24/c1-2-14-4-3-13(1)15-5-7-17(8-6-15)18-11-9-16(14)10-12-18/h1-12H2 |
InChI-Schlüssel |
VXLJBHQLZXSBLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3CCC(=C4CCC(=C1CC2)CC4)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)

![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
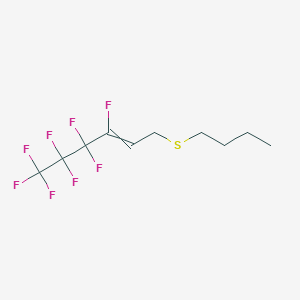
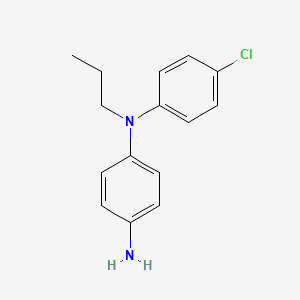

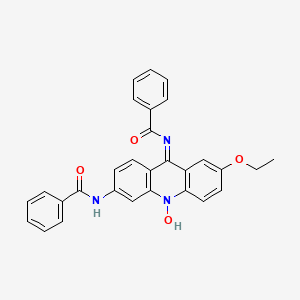
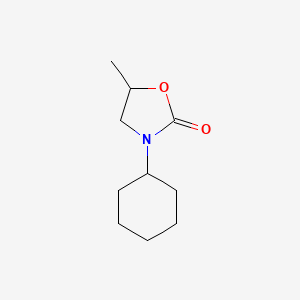


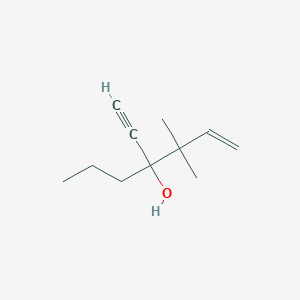
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)
